

# **Application Notes and Protocols for Assessing Relebactam's Activity Against Clinical Isolates**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of **relebactam**, a β-lactamase inhibitor, in combination with imipenem, against clinical isolates of Gram-negative bacteria.

### Introduction

**Relebactam** is a diazabicyclooctane β-lactamase inhibitor that restores the activity of imipenem against many imipenem-resistant bacteria.[1][2][3] It is effective against Ambler Class A carbapenemases (like Klebsiella pneumoniae carbapenemase, KPC) and Class C cephalosporinases (AmpC).[1][4][5] However, **relebactam** does not inhibit Class B metallo-β-lactamases (MBLs) or Class D oxacillinases (e.g., OXA-48-like).[4] Accurate and standardized assessment of imipenem/**relebactam**'s activity is crucial for clinical diagnostics, antimicrobial surveillance, and drug development. The standard reference method for determining imipenem/**relebactam** minimum inhibitory concentrations (MICs) is broth microdilution (BMD). [4] Other acceptable methods include agar dilution and gradient diffusion.[4][6]

### **Mechanism of Action**

Imipenem, a carbapenem antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Some bacteria develop resistance by producing  $\beta$ -lactamase enzymes that hydrolyze imipenem. **Relebactam** protects imipenem from degradation by inhibiting specific  $\beta$ -lactamases, thereby restoring its antibacterial activity.





Click to download full resolution via product page

Mechanism of action of imipenem/relebactam.

### **Data Presentation**

# Table 1: In Vitro Activity of Imipenem/Relebactam and Comparators Against Global Surveillance Isolates (2018-

2020)

| Organism<br>Group | Imipenem<br>Alone<br>MIC50/MIC90<br>(µg/mL) | Imipenem/Rele<br>bactam<br>MIC50/MIC90<br>(µg/mL) | % Susceptibility (Imipenem Alone) | % Susceptibility (Imipenem/Rel ebactam) |
|-------------------|---------------------------------------------|---------------------------------------------------|-----------------------------------|-----------------------------------------|
| P. aeruginosa     | 2 / 32                                      | 0.5 / 4                                           | 63.8%                             | 87.0%                                   |
| Enterobacterales  | 0.25 / 1                                    | ≤0.12 / 0.5                                       | 91.8%                             | 96.6%                                   |

Data adapted

from the SMART

global

surveillance

program (2018-

2020)[7]

Table 2: FDA, CLSI, and EUCAST Breakpoints for Imipenem/Relebactam (µg/mL)



| Organism                  | FDA                   | CLSI                  | EUCAST         |
|---------------------------|-----------------------|-----------------------|----------------|
| Enterobacterales          | ≤1 (S), 2 (I), ≥4 (R) | ≤1 (S), 2 (I), ≥4 (R) | ≤2 (S), >2 (R) |
| Pseudomonas<br>aeruginosa | ≤2 (S), 4 (I), ≥8 (R) | ≤2 (S), 4 (I), ≥8 (R) | ≤4 (S), >4 (R) |

(S=Susceptible,

I=Intermediate,

R=Resistant). Note:

Breakpoints are

subject to change;

refer to the latest

guidelines.[4]

## Table 3: CLSI Quality Control Ranges for Imipenem/Relebactam MIC (µg/mL) by Broth

Microdilution

| QC Strain                                                                              | Imipenem/Relebactam MIC Range |  |
|----------------------------------------------------------------------------------------|-------------------------------|--|
| E. coli ATCC® 25922                                                                    | 0.06/4 - 0.25/4               |  |
| P. aeruginosa ATCC® 27853                                                              | 0.25/4 - 1/4                  |  |
| K. pneumoniae ATCC® 700603                                                             | 0.12/4 - 0.5/4                |  |
| Note: Always refer to the most current CLSI M100 document for the latest QC ranges.[4] |                               |  |

## **Experimental Protocols**

## Protocol 1: Broth Microdilution (BMD) for Imipenem/Relebactam MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference method.[1][4][7]

Materials:



- Imipenem and relebactam analytical powders
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- · 0.5 McFarland standard
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- Incubator (35 ± 2°C)
- Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[8]

- Preparation of Antimicrobial Solutions:
  - Prepare stock solutions of imipenem and relebactam.
  - For MIC testing, **relebactam** is used at a fixed concentration of 4 μg/mL.[7][8][9]
  - Create serial twofold dilutions of imipenem in CAMHB in the microtiter plate.
  - Add relebactam to each well containing the imipenem dilutions to achieve a final fixed concentration of 4 μg/mL.[7]
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several well-isolated colonies.[4][8]
  - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).[8]

## Methodological & Application





- Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.[4][7][8]
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[4][8]
  - Incubate the plate at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.[4][7][8]
- Interpretation of Results:
  - After incubation, visually inspect the wells for turbidity.
  - The MIC is the lowest concentration of imipenem (in the presence of 4 μg/mL relebactam)
     that completely inhibits visible bacterial growth.[4][7][8]
  - Interpret the MIC values according to established breakpoints from CLSI or EUCAST.[8]





Click to download full resolution via product page

Workflow for MIC testing by Broth Microdilution.



## Protocol 2: Agar Dilution for Imipenem/Relebactam MIC Determination

This protocol is an alternative to BMD and is also based on CLSI guidelines.

#### Materials:

- Imipenem and relebactam analytical powders
- Mueller-Hinton agar (MHA)
- Sterile petri dishes
- Materials for inoculum preparation as in Protocol 1

- Preparation of Agar Plates:
  - Prepare molten MHA according to the manufacturer's instructions.
  - Prepare serial twofold dilutions of imipenem and add them to separate aliquots of molten MHA.
  - Add relebactam to each aliquot to achieve a final fixed concentration of 4 μg/mL.
  - Pour the agar into sterile petri dishes and allow them to solidify. Prepare one antimicrobialfree plate as a growth control.
- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.[6]
  - Dilute this suspension to achieve a final inoculum concentration of approximately 10<sup>4</sup> CFU per spot on the agar plate.
- Inoculation and Incubation:



- Using an inoculator, spot the prepared bacterial suspension onto the surface of each agar plate.
- Allow the spots to dry completely before inverting the plates.
- Incubate the plates at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Interpretation of Results:
  - The MIC is the lowest concentration of imipenem (in the presence of 4 μg/mL relebactam)
     that inhibits the growth of the bacteria.

## Protocol 3: Gradient Diffusion (Etest®/MTS) for Imipenem/Relebactam MIC Determination

This method provides a direct reading of the MIC value from a calibrated strip.

#### Materials:

- Imipenem/relebactam gradient strips (e.g., Etest®, MIC Test Strip)
- Mueller-Hinton agar (MHA) plates
- Sterile cotton swabs
- Materials for inoculum preparation as in Protocol 1

- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[4]
- Inoculation of Agar Plate:
  - Dip a sterile cotton swab into the standardized inoculum.
  - Streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.[4]



- · Application of Gradient Strip:
  - Allow the agar surface to dry for 5-15 minutes.[4]
  - Aseptically apply the imipenem/relebactam gradient strip to the agar surface.[4]
- Incubation:
  - Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.[4]
- Interpretation of Results:
  - Read the MIC value where the elliptical zone of inhibition intersects the MIC scale on the strip.
  - If the intersection is between markings, round up to the next highest twofold dilution.

## **Protocol 4: Time-Kill Assay**

This assay assesses the bactericidal activity of imipenem/relebactam over time.[8][9]

### Materials:

- Imipenem and relebactam
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Bacterial isolates
- Shaking incubator (37°C)
- Sterile tubes or flasks
- Spectrophotometer
- Spiral plater or manual plating supplies (agar plates, spreaders)
- Colony counter



- Inoculum Preparation:
  - Grow an overnight culture of the test organism in CAMHB.[8]
  - Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10<sup>5</sup> to 5 x 10<sup>6</sup> CFU/mL.[8]
- Assay Setup:
  - Prepare tubes with CAMHB containing imipenem/relebactam at desired concentrations (e.g., 1x, 2x, 4x MIC).[8]
  - Include a growth control tube (no antibiotic).[8]
  - Inoculate each tube with the prepared bacterial suspension.[8]
- Incubation and Sampling:
  - Incubate the tubes at 37°C with shaking.[8]
  - At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
     [8]
- Bacterial Viability Counting:
  - Perform serial dilutions of the collected aliquots in sterile saline.[8]
  - Plate the dilutions onto appropriate agar plates.[8]
  - Incubate the plates overnight at 37°C.[8]
  - Count the number of colonies to determine the CFU/mL at each time point.[8]
- Data Analysis:
  - Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.
     [8] A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the



initial inoculum.

## **Troubleshooting and Considerations**

- Elevated MICs: Unexpectedly high MIC values may indicate the presence of resistance mechanisms not inhibited by **relebactam**, such as MBLs or OXA-type carbapenemases.[7] Molecular testing can be performed to detect these resistance genes.[4]
- Inoculum Density: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. A heavier inoculum can lead to falsely elevated MICs.[7]
- Media and Reagents: Use fresh, quality-controlled media. The cation concentration in Mueller-Hinton broth can affect imipenem's activity.[7] Ensure the potency of imipenem and the fixed concentration of relebactam are accurate.[7]
- Discordant Results: If results between different methods (e.g., disk diffusion and BMD) are discordant, consider confirming with the reference BMD method.[7]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vitro Activity of Imipenem-Relebactam against Clinical Isolates of Gram-Negative Bacilli Isolated in Hospital Laboratories in the United States as Part of the SMART 2016 Program PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]



- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Relebactam's Activity Against Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#techniques-for-assessing-relebactam-s-activity-against-clinical-isolates]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com